molecular formula C₁₅H₁₈NNaO₃S₂ B1140458 Zofenoprilat Sodium Salt (90per cent) CAS No. 1329569-13-2

Zofenoprilat Sodium Salt (90per cent)

Cat. No.: B1140458
CAS No.: 1329569-13-2
M. Wt: 347.43
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Description

Zofenoprilat Sodium Salt is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. This compound is known for its antihypertensive, antioxidant, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat involves several steps. Initially, sodium metal is dissolved in absolute ethanol, followed by the addition of thiophenol and N-carbobenzyloxy-trans-4-tosyloxy-L-proline, methyl ester. The mixture is stirred and allowed to react, resulting in the formation of N-carbobenzyloxy-cis-4-phenylthio-L-proline, methyl ester. This intermediate is then treated with sodium hydroxide and further processed to yield Zofenoprilat .

Industrial Production Methods

Industrial production of Zofenoprilat involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Zofenoprilat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is Zofenoprilat itself, which is the active metabolite of Zofenopril .

Scientific Research Applications

Zofenoprilat Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

Zofenoprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, Zofenoprilat has antioxidant properties that contribute to its cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zofenoprilat is unique due to its sulfhydryl group, which imparts antioxidant properties and enhances its cardioprotective effects compared to other ACE inhibitors .

Properties

CAS No.

1329569-13-2

Molecular Formula

C₁₅H₁₈NNaO₃S₂

Molecular Weight

347.43

Synonyms

(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; 

Origin of Product

United States

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